An In-depth Technical Guide to the Physicochemical Properties of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one
An In-depth Technical Guide to the Physicochemical Properties of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one
This guide provides a detailed exploration of the physicochemical properties of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrrolo[2,1-f][1][2][3]triazine class, this molecule serves as a crucial scaffold in the development of targeted therapeutics, including kinase inhibitors and antiviral agents.[4][5][6][7] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's structural characteristics, physicochemical parameters, and the experimental methodologies used for their determination.
Introduction to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a unique fused heterocyclic system that has garnered considerable attention in drug discovery.[4][6] Its structural resemblance to purine bases makes it a prime candidate for interacting with biological targets that recognize purines, such as kinases and viral polymerases.[2] The rigid, planar nature of this bicyclic system provides a well-defined framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with target proteins.[1]
Derivatives of this scaffold have shown a wide array of biological activities, including the inhibition of critical cellular signaling pathways implicated in cancer and the replication of various RNA viruses.[4][7] Notably, the pyrrolo[2,1-f][1][2][3]triazine core is a key structural motif in the antiviral drug Remdesivir and the anti-tumorigenic agent Brivanib Alaninate.[4] The addition of a chlorine atom at the 7-position, as in 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one, is anticipated to significantly modulate the electronic properties and metabolic stability of the parent molecule, thereby influencing its biological activity and pharmacokinetic profile.
Structural and Physicochemical Properties
While specific experimental data for 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one is not extensively available in the public domain, we can infer its key physicochemical properties based on the known characteristics of the pyrrolo[2,1-f][1][2][3]triazine core and the influence of the chloro-substituent.
Chemical Structure and Molecular Formula
The structure consists of a pyrrole ring fused to a 1,2,4-triazine ring, with a chlorine atom substituted at the 7-position and a ketone group at the 4-position.
Predicted Physicochemical Parameters
The following table summarizes the predicted physicochemical properties of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one. These values are estimations based on computational models and data from structurally similar compounds.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~185.57 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely >200 °C. | Influences formulation and stability. |
| Boiling Point | Likely to decompose before boiling under atmospheric pressure. | Not a critical parameter for most pharmaceutical applications. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[1] | Affects formulation, administration route, and bioavailability. |
| pKa | The triazine nitrogens are weakly basic. The pyrrole N-H is weakly acidic. | Influences ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| LogP | Estimated to be in the range of 1.5 - 2.5. | A measure of lipophilicity, which impacts cell membrane permeability and absorption. |
Experimental Determination of Physicochemical Properties
The following section details the standard experimental protocols for determining the key physicochemical properties of a novel compound like 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one.
Synthesis
The synthesis of substituted pyrrolo[2,1-f][1][2][3]triazin-4-ones can be achieved through various synthetic routes, often starting from pyrrole derivatives. A common approach involves the cyclization of appropriately substituted N-aminopyrroles.[4]
A potential synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one.
Structural Elucidation
The definitive structure of a newly synthesized compound is established using a combination of spectroscopic techniques.
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¹H NMR: Provides information on the number and chemical environment of protons. For 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one, characteristic signals would be expected for the protons on the pyrrole and triazine rings.
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¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The carbonyl carbon at the 4-position would exhibit a characteristic downfield shift.
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Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum of a related compound, 3-amino-7-chloro-2-methyl quinazolin-4(3H)-one, shows a characteristic fragmentation pattern that can be used as a reference for predicting the fragmentation of the target compound.[8]
IR spectroscopy is used to identify the presence of specific functional groups. A strong absorption band corresponding to the C=O stretch of the ketone group would be a key feature in the IR spectrum of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one.
Purity Analysis
The purity of the synthesized compound is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A pure compound will show a single major peak at a specific retention time.
Determination of Solubility
The solubility of the compound in various solvents (e.g., water, buffers at different pH values, organic solvents) is determined. This can be done using the shake-flask method followed by quantification of the dissolved compound by HPLC or UV-Vis spectroscopy.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The LogP can be determined experimentally using the shake-flask method or estimated using computational software.
Biological Significance and Therapeutic Potential
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[6] The introduction of a chlorine atom at the 7-position can enhance the compound's interaction with the target protein through halogen bonding and can also block potential sites of metabolism, thereby improving the compound's pharmacokinetic profile.
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including EGFR, VEGFR-2, and anaplastic lymphoma kinase (ALK).[5][6] They have also demonstrated broad-spectrum antiviral activity.[4] Given this precedent, 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one is a promising candidate for further investigation as a potential therapeutic agent.
The logical progression of investigating a novel compound like this is illustrated in the following workflow:
Caption: A high-level workflow for the preclinical development of a novel therapeutic candidate.
Conclusion
7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one is a molecule of significant interest, belonging to a class of compounds with proven therapeutic potential. While specific experimental data for this exact compound is limited, a comprehensive understanding of its physicochemical properties can be inferred from the well-characterized pyrrolo[2,1-f][1][2][3]triazine scaffold and the predictable effects of chlorination. The experimental methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of this and other novel heterocyclic compounds. Further investigation into the biological activities of 7-chloro-3H,4H-pyrrolo[2,1-f]triazin-4-one is warranted and holds the promise of yielding new therapeutic agents for a range of diseases.
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